molecular formula C21H21N3O3 B14881110 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B14881110
M. Wt: 363.4 g/mol
InChI Key: LAIZNGGXMRIHFK-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with dimethylphenyl and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylphenylacetamide: Shares the dimethylphenyl group but lacks the pyridazinone core.

    4-Methoxyphenylacetamide: Contains the methoxyphenyl group but does not have the pyridazinone structure.

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

Uniqueness

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N3O3/c1-14-4-5-16(12-15(14)2)19-10-11-21(26)24(23-19)13-20(25)22-17-6-8-18(27-3)9-7-17/h4-12H,13H2,1-3H3,(H,22,25)

InChI Key

LAIZNGGXMRIHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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